Product packaging for 2-[Ethyl(formyl)amino]ethyl formate(Cat. No.:CAS No. 93625-19-5)

2-[Ethyl(formyl)amino]ethyl formate

Cat. No.: B14363440
CAS No.: 93625-19-5
M. Wt: 145.16 g/mol
InChI Key: OVXXKHMDHLZQRL-UHFFFAOYSA-N
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Description

Significance of N-Formylation and Esterification Reactions in Chemical Transformations

N-formylation, the process of introducing a formyl group (-CHO) onto a nitrogen atom, is a cornerstone of synthetic organic chemistry. nih.govsemanticscholar.org Formamides are crucial intermediates in the synthesis of a wide range of pharmaceuticals and are often employed as protecting groups for amines. nih.gov The formyl group can be readily introduced and is stable under various reaction conditions, yet it can be removed when necessary, making it an ideal protective group in multi-step syntheses. nih.gov Furthermore, formamides themselves exhibit interesting reactivity and can serve as precursors to isocyanides, formamidines, and other valuable nitrogen-containing compounds. researchgate.net

Esterification, the reaction between an alcohol and a carboxylic acid to form an ester, is another fundamental transformation in organic synthesis. Formate (B1220265) esters, specifically, are valued for their role as flavoring agents, solvents, and synthetic intermediates. nih.gov They can be synthesized through various methods, including the direct esterification of alcohols with formic acid or the transesterification of other esters. nih.gov The formate group can participate in a variety of chemical reactions, making these esters versatile building blocks in the synthesis of more complex molecules.

Overview of Compounds Possessing Formyl and Ester Functional Moieties

Compounds that contain both formyl (as part of a formamide) and ester functionalities are of particular interest due to the interplay of these two groups. The electronic properties of the formamide (B127407) can influence the reactivity of the nearby ester, and vice versa. This can lead to unique chemical behaviors that are not observed in monofunctional compounds. For instance, the presence of the formamide group can modulate the susceptibility of the ester to hydrolysis or other nucleophilic attacks.

These bifunctional compounds are often key intermediates in the synthesis of complex natural products and medicinally important molecules. Their dual functionality allows for sequential or orthogonal chemical modifications, providing a powerful tool for building molecular complexity.

Structural and Synthetic Context of 2-[Ethyl(formyl)amino]ethyl formate within Fine Chemical Synthesis

This compound is a prime example of a bifunctional molecule that holds potential in the realm of fine chemical synthesis. Its structure, featuring a tertiary formamide and a primary formate ester, suggests a synthetic pathway originating from a readily available precursor, 2-(ethylamino)ethanol. chemicalbook.comsigmaaldrich.comlobachemie.com

The synthesis of this target molecule would likely involve a two-step process:

N-formylation of 2-(ethylamino)ethanol to produce the intermediate, 2-[Ethyl(formyl)amino]ethanol. This can be achieved using various formylating agents, such as formic acid or ethyl formate. nih.govrsc.orgresearchgate.net

Esterification of the hydroxyl group of the intermediate with formic acid or a derivative to yield the final product, this compound. nih.gov

The presence of both a nucleophilic nitrogen (within the starting amino alcohol) and a hydroxyl group necessitates a strategic approach to selectively achieve the desired N-formylation and O-esterification. The relative reactivity of these two functional groups can be controlled by the choice of reagents and reaction conditions.

From a synthetic utility perspective, this compound can be envisioned as a versatile building block. The formate ester is susceptible to hydrolysis or transesterification, allowing for the introduction of other functional groups at this position. Simultaneously, the formamide moiety can be deprotected to reveal a secondary amine, which can then undergo further chemical transformations. This dual reactivity makes it a potentially valuable intermediate in the synthesis of more elaborate molecules.

Chemical Compound Data

Compound Name
This compound
2-(Ethylamino)ethanol
2-[Ethyl(formyl)amino]ethanol
Formic acid
Ethyl formate

Interactive Data Table for this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C6H11NO3 nih.gov
Molecular Weight 145.16 g/mol nih.gov
CAS Number 93625-19-5 nih.gov
Canonical SMILES CCN(CCOC=O)C=O nih.gov
InChI Key OVXXKHMDHLZQRL-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area 46.6 Ų nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B14363440 2-[Ethyl(formyl)amino]ethyl formate CAS No. 93625-19-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93625-19-5

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-[ethyl(formyl)amino]ethyl formate

InChI

InChI=1S/C6H11NO3/c1-2-7(5-8)3-4-10-6-9/h5-6H,2-4H2,1H3

InChI Key

OVXXKHMDHLZQRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC=O)C=O

Origin of Product

United States

Synthetic Methodologies and Pathways for 2 Ethyl Formyl Amino Ethyl Formate and Its Analogues

Direct N-Formylation Strategies for Amine Precursors

The direct N-formylation of amines is a fundamental transformation in organic chemistry, providing access to formamides that are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdma.chscholarsresearchlibrary.com The precursor to 2-[Ethyl(formyl)amino]ethyl formate (B1220265) is 2-(ethylamino)ethanol, which contains a secondary amine and a primary alcohol. The selective N-formylation of such a bifunctional molecule is a key challenge addressed by various synthetic protocols.

Catalyst-Free and Solvent-Free Formylation Protocols Utilizing Formic Acid and Ethyl Formate

A significant advancement in green chemistry is the development of N-formylation methods that operate without the need for catalysts or solvents. One such protocol utilizes a mixture of an amine with either formic acid or ethyl formate, heated to moderate temperatures. mdma.chresearchgate.net Research has demonstrated that heating a variety of aliphatic and aromatic amines with these formylating agents at 60°C provides the desired formamides in moderate to excellent yields. researchgate.nettandfonline.com This approach is economically and environmentally attractive due to its simplicity, the absence of catalyst costs, and simplified product work-up. mdma.ch

The reaction is applicable to a broad range of substrates, including primary and secondary amines. tandfonline.comresearchgate.net For instance, benzylamine (B48309) and n-hexylamine can be effectively formylated, as can secondary amines like di-butylamine. researchgate.net When comparing the two formylating agents in this system, formic acid often provides higher yields and requires shorter reaction times for aromatic amines than ethyl formate. tandfonline.com For example, aniline (B41778) reacts with formic acid to give a 97% yield in just 15 minutes, while the reaction with ethyl formate yields 89% after 18 hours. researchgate.net This method's efficiency under solventless conditions highlights its potential for clean, industrial-scale synthesis. mdma.ch

Table 1: Catalyst-Free N-Formylation of Various Amines A comparative table showing the efficiency of formic acid and ethyl formate in the catalyst-free N-formylation of different amine substrates at 60°C.

Amine SubstrateFormylating AgentTimeYield (%)Reference
AnilineFormic Acid15 min97 researchgate.net
AnilineEthyl Formate18 h89 researchgate.net
p-ToluidineFormic Acid20 min96 researchgate.nettandfonline.com
p-ToluidineEthyl Formate90 min83 researchgate.nettandfonline.com
BenzylamineFormic Acid5 min93 researchgate.net
BenzylamineEthyl Formate6 h91 researchgate.netresearchgate.net
n-HexylamineFormic Acid15 min94 researchgate.net
n-HexylamineEthyl Formate6 h68 researchgate.net

Catalyzed N-Formylation Approaches

To improve reaction rates and yields, particularly for less reactive amines, various catalytic systems have been developed. These include heterogeneous, biocatalytic, and Lewis acid-based methods.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. researchgate.net One effective system involves sodium hydrogen sulfate (B86663) monohydrate (NaHSO₄·H₂O) immobilized on activated charcoal. researchgate.netscispace.com This solid acid promoter facilitates the N-formylation of a range of amines using ethyl formate as the formylating agent. researchgate.net Reactions are typically carried out by refluxing in ethyl formate (54°C), achieving high to excellent yields (80-94%) within short reaction times (10-100 minutes). researchgate.netscispace.com

Biocatalysis offers a highly selective and environmentally benign route to formamides. A notable example is the use of lipase (B570770) to catalyze the N-formylation of various amines with ethyl formate as the formylating agent. nih.gov This method is distinguished by its mild reaction conditions, high efficiency, and broad substrate scope. nih.gov A key advantage of using enzymes like lipase is their potential for recyclability, which enhances the economic viability of the process. The reaction often proceeds with high chemoselectivity, which is particularly important for substrates containing multiple reactive functional groups, such as amino alcohols. nih.gov The mechanism in amino alcohols may involve an initial O-acylation followed by a spontaneous O- to N-acyl migration. nih.gov

Lewis acids have been widely explored as catalysts for N-formylation, primarily using formic acid as the formylating agent. nih.govresearchgate.net While a mixture of an amine and formic acid may not react even at elevated temperatures, the addition of a catalytic amount of a Lewis acid can significantly promote the reaction. researchgate.net Various Lewis acids, including ZnCl₂, SnCl₂, LaCl₃, FeCl₃, and AlCl₃, have proven effective, with the inexpensive and environmentally friendly ZnCl₂ often providing the best results. researchgate.net Optimal conditions typically involve heating the amine with formic acid at 70°C in the presence of 10 mol% of the catalyst. nih.gov Indium has also been reported as an effective catalyst for the solvent-free formylation of amines with formic acid under similar conditions. nih.gov

Beyond Lewis acids, solid acid catalysts like the ion exchange resin Amberlite IR-120[H⁺] have been used to facilitate N-formylation with formic acid, often with the aid of microwave irradiation to accelerate the reaction. nih.gov

Comparative Analysis of Formylating Agents and Their Efficiency

The choice of formylating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions, and cost. Several agents are commonly employed in the synthesis of formamides. acs.orgrsc.org

Formic Acid : It is one of the most direct and atom-economical formylating agents. nih.gov It can be used in catalyst-free, solvent-free conditions or with a variety of acid catalysts (both Lewis and Brønsted). researchgate.netnih.govresearchgate.net It is highly effective for a wide range of primary and secondary amines. nih.gov

Ethyl Formate : Often used as both a reagent and a solvent, it is less reactive than formic acid but is effective under neutral or mildly acidic/basic conditions. researchgate.netresearchgate.netprepchem.com It is a key reagent in catalyst-free protocols at elevated temperatures and in catalyzed reactions, such as those using lipase or NaHSO₄·H₂O. researchgate.netresearchgate.netnih.gov

Acetic Formic Anhydride (AFA) : Generated in situ from formic acid and acetic anhydride, AFA is a highly reactive formylating agent that can formylate most amines rapidly, even at low temperatures (-20°C). nih.gov It achieves nearly quantitative yields for a broad scope of amines, including sterically hindered ones. nih.gov

Ammonium Formate : This reagent serves as another source for the formyl group and has been used in various N-formylation procedures. scholarsresearchlibrary.comrsc.org

Triethyl Orthoformate : This reagent is also effective for the formylation of primary amines. nih.gov

The efficiency of these agents varies significantly. AFA is extremely efficient but involves an extra preparation step. nih.gov Formic acid is highly effective, especially with catalysis, while ethyl formate offers a milder alternative. researchgate.netnih.gov Catalyst-free methods with formic acid or ethyl formate are simple and green but may require longer reaction times or higher temperatures compared to catalyzed systems. researchgate.nettandfonline.com

Table 2: Comparison of Common Formylating Agents for N-Formylation of Amines An overview of different formylating agents, their typical reaction conditions, and general applicability.

Formylating AgentTypical ConditionsAdvantagesDisadvantagesReference
Formic AcidNeat or with catalyst (e.g., ZnCl₂), 60-80°CHigh atom economy, inexpensive, effective for many aminesCan be corrosive, may require catalyst for efficiency scholarsresearchlibrary.comnih.govresearchgate.net
Ethyl FormateNeat (reflux) or with catalyst (e.g., Lipase, NaHSO₄·H₂O), 54-60°CMilder than formic acid, can act as solventLess reactive, can require longer times or catalysis researchgate.netresearchgate.netnih.gov
Acetic Formic AnhydrideGenerated in situ, low temperature (e.g., -20°C)Highly reactive, very high yields, short reaction timesRequires in situ preparation, generates acetic acid byproduct nih.gov
Ammonium FormateUsed with various catalystsSolid, easy to handleEfficiency varies with substrate and catalyst scholarsresearchlibrary.comrsc.org
Triethyl OrthoformateOften requires heatingEffective for primary aminesGenerates ethanol (B145695) as a byproduct nih.gov

Esterification Approaches for Formate Derivatives

The synthesis of formate esters, which constitute a key structural feature of the target molecule, can be achieved through several esterification techniques. These methods vary in their mechanisms, efficiency, and applicability.

Mechanistic and Synthetic Studies of Conventional Esterification Techniques

The most established method for preparing formate esters is the Fischer-Speier esterification, a direct, acid-catalyzed reaction between a carboxylic acid (formic acid) and an alcohol. encyclopedia.comgoogle.com The reaction is an equilibrium process, and its mechanism is fundamental to understanding ester formation. operachem.comchemguide.co.uk

The process begins with the protonation of the carbonyl oxygen of formic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. operachem.comlibretexts.org An alcohol molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk Following this, a proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate, converting it into a good leaving group (water). chemguide.co.uk The elimination of a water molecule and subsequent deprotonation of the resulting species regenerates the acid catalyst and yields the final formate ester. operachem.comchemguide.co.uk

To drive the reversible reaction toward the product side and achieve high yields, water is typically removed from the reaction mixture as it forms, often by azeotropic distillation using a Dean-Stark apparatus. operachem.com An alternative approach involves using a stoichiometric amount of a dehydrating agent, such as boron oxide (B₂O₃), which effectively traps the water produced during the reaction. cdnsciencepub.com This method is particularly suitable for preparing high-purity formate esters from primary and secondary alcohols without contamination from unreacted alcohol. cdnsciencepub.com

Table 1: Conventional Esterification Methods for Formate Esters
MethodReactantsCatalyst/ReagentKey Mechanistic FeatureReference
Fischer-Speier EsterificationFormic Acid + AlcoholH₂SO₄ or HClAcid-catalyzed nucleophilic acyl substitution; reversible equilibrium. encyclopedia.comchemguide.co.uk
Boron Oxide-Mediated EsterificationFormic Acid + AlcoholBoron Oxide (B₂O₃)Acts as a dehydrating agent to trap water and drive the reaction forward. cdnsciencepub.com
Reaction with Acyl Halides/AnhydridesAlcohol + Formyl Halide or AnhydrideTypically requires a base (e.g., pyridine)Reaction with a highly reactive formic acid derivative; generally not reversible. encyclopedia.com

Formation of Formate Esters in Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from all starting materials, offer an efficient route to complex molecules. While not a direct method for simple formate esters, MCRs can be designed to incorporate the formate moiety into larger molecular scaffolds. nih.gov

A notable example is the Ugi four-component reaction (U-4CR). nih.gov In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By using formic acid as the carboxylic acid component, a formamide (B127407) group is incorporated into the final product. If the other starting materials contain hydroxyl groups, subsequent intramolecular esterification could potentially lead to structures containing a formate ester, though this is not the primary outcome of the reaction.

A more direct multi-component approach for synthesizing formate esters involves the gold-on-titanium dioxide (Au/TiO₂) catalyzed aerobic oxidative coupling of an alcohol with paraformaldehyde. mdpi.comnih.gov In this system, the alcohol first reacts with formaldehyde (B43269) (delivered from paraformaldehyde) to form a labile hemiacetal intermediate. nih.gov This intermediate is then oxidized in situ by the gold nanoparticle catalyst under aerobic conditions to yield the corresponding formate ester. mdpi.comnih.gov This reaction represents an innovative pathway that combines multiple steps (hemiacetal formation and oxidation) into a single catalytic process. nih.gov

Integrated One-Pot and Multi-Step Synthesis of Formylaminoethyl Formate Scaffolds (e.g., formylation of aminoethyl derivatives using ethyl formate)

The synthesis of the specific 2-[ethyl(formyl)amino]ethyl formate scaffold involves two key transformations: the formylation of an amine and the esterification of an alcohol. These can be performed in separate steps or potentially integrated into a more streamlined process. A central and widely used reaction in this context is the N-formylation of amines using ethyl formate as a mild and effective formylating agent. rsc.orgresearchgate.netresearchgate.net

The mechanism for this N-formylation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of ethyl formate. researchgate.net This leads to a tetrahedral intermediate, which then collapses, eliminating a molecule of ethanol to furnish the stable formamide product. researchgate.net This method is highly effective for a wide range of primary and secondary aliphatic and aromatic amines, often proceeding under catalyst- and solvent-free conditions simply by heating the amine with an excess of ethyl formate. researchgate.net A direct precedent for a related structure is the synthesis of 2-(N-Formyl-2-amino-ethyl)-furan, which is achieved by refluxing 2-(2-amino-ethyl)furan with ethyl formate. prepchem.com

To synthesize the target compound, this compound, a plausible multi-step pathway would be:

N-formylation: Reaction of N-ethylethanolamine with ethyl formate to produce N-(2-hydroxyethyl)-N-ethylformamide.

O-esterification: Subsequent Fischer esterification of the hydroxyl group in N-(2-hydroxyethyl)-N-ethylformamide using formic acid and an acid catalyst.

While a direct one-pot synthesis combining these steps for the specific target molecule is not prominently documented, the principles of N-formylation using ethyl formate are well-established and highly efficient, as shown in the table below.

Table 2: Catalyst- and Solvent-Free N-Formylation of Various Amines with Ethyl Formate
Amine SubstrateReaction Time (h)Yield (%)Reference
Aniline494 researchgate.net
4-Chloroaniline296 researchgate.net
Benzylamine0.593 researchgate.net
n-Hexylamine0.594 researchgate.net
Dibutylamine1285 researchgate.net

*Conditions: Reaction performed at 60°C using ethyl formate as both reagent and solvent.

Process Intensification and Green Chemistry Paradigms in the Synthesis of Formylated Esters

Modern chemical synthesis places a strong emphasis on sustainability and efficiency, leading to the development of green chemistry principles and process intensification strategies for ester production. researchgate.net These paradigms aim to reduce waste, lower energy consumption, and use safer materials. nih.gov

Green Chemistry Approaches:

Biocatalysis: The use of enzymes, particularly lipases, offers a green alternative to chemical catalysts for both esterification and formylation reactions. Lipases can catalyze the direct esterification of formic acid and alcohols in organic solvents, producing only water as a byproduct under mild conditions. google.com Similarly, lipases have been successfully employed for the N-formylation of amines using ethyl formate, providing high efficacy and catalyst recyclability. rsc.orgnih.gov

Renewable Feedstocks and C1 Building Blocks: An innovative electrochemical approach demonstrates the synthesis of ethyl formate directly from the greenhouse gas carbon dioxide (CO₂). acs.org In this process, CO₂ is electrochemically reduced to formic acid in an ethanol medium, which then undergoes an in-situ acid-catalyzed Fischer esterification to yield ethyl formate. acs.org This method combines carbon capture with chemical synthesis in a single system.

Process Intensification Strategies:

Energy Input: Non-conventional energy sources like microwave irradiation and ultrasound can significantly intensify ester synthesis. researchgate.netnih.gov These techniques can lead to faster reaction rates, shorter reaction times, and improved product yields by providing efficient and uniform heating (microwaves) or by enhancing mass transfer and creating localized hot spots through acoustic cavitation (ultrasound). researchgate.net

Table 3: Green and Intensified Approaches for Formylated Ester Synthesis
ParadigmTechniquePrincipleAdvantageReference
Green ChemistryEnzymatic Synthesis (Lipase)Biocatalysis of esterification or formylation.Mild conditions, high selectivity, reusable catalyst, less waste. rsc.orggoogle.com
Electrochemical SynthesisReduction of CO₂ to formic acid followed by in-situ esterification.Uses renewable feedstock (CO₂), combines synthesis and carbon capture. acs.org
Process IntensificationMicrowave/Ultrasound IrradiationEnhanced energy transfer and mass transport.Reduced reaction times, higher yields, lower energy consumption. researchgate.netnih.gov
Membrane Reactors (Pervaporation)Continuous removal of water byproduct.Shifts reaction equilibrium to favor product formation, increases conversion. mdpi.com

Chemical Reactivity and Transformation Studies of 2 Ethyl Formyl Amino Ethyl Formate and Its Structural Motifs

Hydrolytic Stability and Degradation Pathways of Formate (B1220265) Esters and Formamides

The stability of 2-[Ethyl(formyl)amino]ethyl formate in aqueous environments is a critical aspect of its chemical profile, primarily governed by the hydrolytic susceptibility of its ester and amide linkages. Generally, esters are more prone to hydrolysis than amides under both acidic and basic conditions. organic-chemistry.org

The formate ester moiety is the more labile group in the molecule. Its hydrolysis can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit at a slower rate. researchgate.netpjsir.org The reaction involves the cleavage of the acyl-oxygen bond to yield 2-[ethyl(formyl)amino]ethanol and formic acid. The rate of hydrolysis for formate esters like methyl and ethyl formate has been studied, with the reaction following first-order kinetics in neutral medium. pjsir.org The process can be autocatalytic due to the formation of formic acid. researchgate.net

In contrast, the N,N-disubstituted formamide (B127407) group is significantly more resistant to hydrolysis. organic-chemistry.org Cleavage of the amide bond to produce N-ethylethanolamine and formic acid typically requires more forceful conditions, such as heating in strong acid or base, or the action of specific enzymes. google.comacs.org For instance, the acidic hydrolysis of N-formyl peptides often requires heating in dilute strong acid to achieve de-formylation without cleaving the more stable peptide bonds. google.com Enzymes known as N-substituted formamide deformylases can catalyze the hydrolysis of N-substituted formamides to their corresponding amines and formate, but they often exhibit narrow substrate specificity. nih.govpnas.orgnih.gov

Therefore, under mild aqueous conditions (neutral to moderately acidic or basic), the primary degradation pathway for this compound is the selective hydrolysis of the formate ester group.

Table 1: General Comparison of Hydrolytic Stability

Functional Group Relative Stability Typical Hydrolysis Conditions Primary Products
Formate Ester Lower Mild acid/base, neutral (slow), enzymatic Alcohol + Formic Acid
Formamide Higher Strong acid/base, high temp, enzymatic Amine + Formic Acid

Investigations into Transamidation and Transesterification Reactions

The presence of both an ester and an amide group allows this compound to participate in transesterification and transamidation reactions, which involve the exchange of the alkoxy and amino groups, respectively.

Transesterification is a common reaction for esters, proceeding under either acid or base catalysis. organic-chemistry.org The formate ester functionality of the target molecule can react with an alcohol (R'-OH) to form a new formate ester and 2-[ethyl(formyl)amino]ethanol. The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive it to completion. organic-chemistry.org Various catalysts, including N-heterocyclic carbenes (NHCs) and metal clusters, have been developed to facilitate the transesterification of formate esters. organic-chemistry.org

Transamidation , the exchange of an amine moiety in an amide, is a more challenging transformation due to the high stability of the amide bond. wikipedia.orgnih.gov Direct reaction of the N-ethylformamide group with an amine (R'R''NH) would require a catalyst to activate the amide. nih.gov Catalysts for transamidation include Lewis acids, organometallic complexes (e.g., based on Ni, Fe, Ti, Sc), and L-proline. wikipedia.orgnih.govmdpi.comorganic-chemistry.org The reaction is often an equilibrium, and strategies may be needed to shift it towards the desired product. nih.gov Given the two functional groups, a chemoselective reaction is possible. The greater reactivity of the ester suggests that transesterification would likely occur under milder conditions than transamidation.

Table 2: Catalysts and Conditions for Transesterification and Transamidation

Reaction Functional Group Catalyst Examples Typical Conditions
Transesterification Formate Ester H⁺, OH⁻, N-Heterocyclic Carbenes, Zn-clusters, Sc(OTf)₃ Varies (e.g., refluxing in alcohol) organic-chemistry.org
Transamidation Formamide Fe(III) salts, Ni(II) complexes, Boronic acids, L-Proline Solvent-free, heating, Lewis acid/metal catalysis nih.govorganic-chemistry.org

Development of Derivatization Strategies for Analytical and Synthetic Applications

Derivatization involves chemically modifying a compound to make it more suitable for a specific analytical technique or to serve as an intermediate in a synthetic pathway. Both the formate ester and the formamide groups in this compound can be targeted for derivatization.

For analytical applications , particularly gas chromatography (GC), it is often necessary to convert polar functional groups into more volatile, less polar derivatives to improve chromatographic behavior. sigmaaldrich.com A common strategy for analyzing compounds with ester or amide functionalities is to first hydrolyze them to their constituent carboxylic acids, alcohols, and amines. aocs.orgresearchgate.net For this compound, this would yield formic acid, N-ethylethanolamine, and ethanol (B145695) (from the two hydrolysis pathways). These smaller, more polar molecules can then be derivatized. For instance, the resulting alcohol and amine can be acylated, while the carboxylic acid can be esterified (e.g., to a methyl ester, FAME) using reagents like BF₃-methanol or TMS-diazomethane. sigmaaldrich.comresearchgate.netnih.gov

For synthetic applications , the functional groups serve as handles for further molecular elaboration. The N-formyl group is often used as a protecting group for amines in peptide synthesis and other organic syntheses. sci-hub.senih.gov It can be removed under specific hydrolytic conditions to liberate the secondary amine. google.com The formate ester can be hydrolyzed to an alcohol, which can then be used in subsequent reactions like etherification or further esterification. The selective nature of these transformations (see section 4.4) is key to their synthetic utility.

Table 3: Common Derivatization Reagents for Relevant Functional Groups

Functional Group Derivatization Purpose Reagent Class Example Reagent Resulting Derivative
Carboxylic Acid (from hydrolysis) GC Analysis Alkylation BF₃-Methanol sigmaaldrich.com Methyl Ester
Alcohol (from hydrolysis) GC/HPLC Analysis Acylation Acetic Anhydride Acetate Ester
Amine (from hydrolysis) GC/HPLC Analysis Acylation Trifluoroacetic Anhydride (TFAA) Trifluoroacetamide
Amine Synthetic Deprotection Hydrolysis Methanolic HCl google.com Free Amine

Selective Chemical Transformations of Formyl and Ester Functionalities

The presence of two distinct carbonyl functionalities with different reactivities allows for selective chemical transformations, a cornerstone of modern synthetic chemistry. The primary targets for selective reactions in this compound are the formyl and ester groups, particularly through hydrolysis and reduction.

Selective Hydrolysis : As detailed in section 4.1, the formate ester is significantly more susceptible to hydrolysis than the formamide. By controlling the reaction conditions (e.g., using mild base or acid at room temperature), it is possible to selectively cleave the ester bond to yield 2-[ethyl(formyl)amino]ethanol while leaving the formamide group intact.

Selective Reduction : The reduction of esters and amides to alcohols and amines, respectively, is a fundamental transformation. Achieving selectivity between these two groups is possible with the appropriate choice of reducing agent.

Selective Ester Reduction : Amides are generally less reactive towards nucleophilic reducing agents than esters. Reagents like lithium borohydride (B1222165) (LiBH₄) are known to selectively reduce esters in the presence of amides. researchgate.net Therefore, treating this compound with LiBH₄ would be expected to selectively reduce the formate ester to yield 2-[ethyl(formyl)amino]ethanol.

Selective Amide Reduction : While more challenging, selective amide reduction is also achievable. Borane complexes (e.g., BH₃·THF or BH₃·DMS) can, under certain conditions, show preference for reducing amides or carboxylic acids over esters. nih.govdntb.gov.ua However, many powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both functional groups. researchgate.net Advanced catalytic systems, such as those employing rhodium, can offer high chemoselectivity for the reduction of amides in the presence of esters. nih.gov

This differential reactivity allows for the targeted modification of one part of the molecule while preserving the other, enabling its use as a versatile building block in multi-step syntheses.

Table 4: Selectivity of Common Reducing Agents for Esters vs. Amides

Reducing Agent Selectivity Expected Product from this compound
Lithium Borohydride (LiBH₄) Ester > Amide researchgate.net 2-[Ethyl(formyl)amino]ethanol
Borane (BH₃·SMe₂) Amide ≥ Ester (condition dependent) dntb.gov.ua Mixture or selective reduction of either group possible
Lithium Aluminum Hydride (LiAlH₄) Reduces both N-Ethyl-N-(2-hydroxyethyl)ethanamine
[Rh(acac)(cod)] / Silane Amide > Ester (catalytic) nih.gov N-Ethyl-N-(2-formyloxyethyl)methylamine

Computational Chemistry and Theoretical Studies of 2 Ethyl Formyl Amino Ethyl Formate

Molecular Structure Elucidation and Conformational Analysis

Detailed conformational studies on the specific molecule 2-[Ethyl(formyl)amino]ethyl formate (B1220265) are not widely available. However, a robust understanding can be built by analyzing its constituent functional groups, primarily by drawing analogies with ethyl formate for the ester portion.

Key Findings from Analogous Systems:

Ethyl Formate Conformers: Studies on ethyl formate (CH₃CH₂OCOH) have identified multiple conformers based on the orientation of the ester (O=C-O-C) and ethyl (C-O-C-C) groups. researchgate.net Two primary conformers, cis and trans, relate to the dihedral angle of the H-C-O-C bond. The cis conformer (dihedral angle of 0°) is found to be more stable than the trans conformer. researchgate.netresearchgate.net

Further complexity arises from the rotation around the O-C bond of the ethyl group, leading to trans (or anti) and gauche conformers. researchgate.net The cis-trans isomer is the lowest-energy conformer. researchgate.net A higher energy trans-gauche conformer has also been detected experimentally. researchgate.net

The energy difference between these conformers is significant. Electronic structure calculations have placed the trans-gauche conformer of ethyl formate at a much higher energy level than the cis-trans conformer. researchgate.net

Applying these principles to 2-[Ethyl(formyl)amino]ethyl formate, it is predicted that the ester group will preferentially adopt a cis conformation. The orientation of the ethyl group attached to the formamide (B127407) nitrogen will also lead to distinct rotamers, with staggered conformations being energetically favored over eclipsed ones to minimize steric strain. lumenlearning.com The planarity of the formamide group, due to resonance between the nitrogen lone pair and the carbonyl group, introduces a significant rotational barrier around the N-C(O) bond. imperial.ac.uk

Predicted Low-Energy Conformers of this compound based on Analogous Systems
Conformer FeatureDescriptionBasis of PredictionRelative Stability
Ester Conformation (O=C-O-C)The s-cis conformer is significantly more stable than the s-trans.Analogous to ethyl formate, where the cis form is the global minimum. researchgate.netresearchgate.netHigh
Ethylamino Conformation (C-C-N-C=O)Staggered (anti and gauche) arrangements around the C-C and C-N bonds are favored over eclipsed forms.General principles of alkane conformational analysis. lumenlearning.comHigh (for staggered)
Formamide Rotation (C-N(C=O)-C)Rotation around the N-C(O) bond is restricted due to partial double bond character.Known high rotational barriers in amides. imperial.ac.ukN/A (describes a barrier, not a state)

Reaction Pathway Mapping and Transition State Analysis for Formylation and Esterification

The synthesis of this compound from a precursor like N-ethylethanolamine involves two key transformations: O-esterification of the hydroxyl group and N-formylation of the secondary amine. Computational chemistry can map the potential energy surfaces for these reaction pathways to understand their mechanisms.

Reaction Mechanisms:

N-Formylation: The formylation of amines can be achieved using formylating agents such as ethyl formate or formic acid. researchgate.netresearchgate.net The general mechanism involves the nucleophilic attack of the amine nitrogen atom on the electrophilic carbonyl carbon of the formylating agent. researchgate.net This leads to a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., ethanol (B145695) from ethyl formate or water from formic acid) to yield the N-formylated product. researchgate.net

O-Esterification: The esterification of the alcohol group likely proceeds via a similar pathway, typically acid-catalyzed, involving the reaction with formic acid. google.com

Transition state analysis is a computational technique used to identify the highest energy point along a reaction coordinate—the transition state (TS). nih.gov The structure and energy of the TS determine the activation energy and, therefore, the rate of the reaction. For the formation of this compound, theoretical studies would focus on locating the transition state structures for both the N-formylation and O-esterification steps. This analysis would clarify whether the reactions proceed in a stepwise or concerted manner and identify the rate-limiting step of the synthesis.

Conceptual Reaction Pathway and Transition State Analysis
Reaction StepDescriptionExpected Transition State Characteristics
N-Formylation (with Ethyl Formate)Nucleophilic attack of the secondary amine on the carbonyl carbon of ethyl formate.A four-centered-like structure involving the formation of the N-C bond and the beginning of C-O bond cleavage in the tetrahedral intermediate.
O-Esterification (with Formic Acid)Nucleophilic attack of the hydroxyl oxygen on the protonated carbonyl carbon of formic acid.A structure showing the partial formation of the O-C ester bond and the elongation of the C-OH bond of the carboxylic acid.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insight into its stability and reactivity. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to compute these properties. sciengine.com

For this compound, these calculations would reveal key reactivity descriptors:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. It is expected to show negative potential (red/yellow) around the carbonyl oxygens, indicating regions susceptible to electrophilic attack, and positive potential (blue) near the formyl proton and hydrogens on the ethyl groups.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The carbonyl carbons of both the ester and amide groups are expected to be primary sites for nucleophilic attack, as they would be principal components of the LUMO.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would quantify the electrophilicity of the carbonyl carbons and the nucleophilicity of the amide nitrogen and ester oxygen atoms.

Key Reactivity Descriptors and Their Significance
DescriptorPredicted Feature for this compoundSignificance
Molecular Electrostatic Potential (MEP)Negative potential on carbonyl oxygens; positive on formyl hydrogen.Identifies sites for non-covalent interactions and electrophilic/nucleophilic attack.
HOMO-LUMO GapA moderate energy gap is expected.Indicates the chemical reactivity and kinetic stability of the molecule.
LUMO CompositionLikely centered on the π* orbitals of the two C=O groups.Reveals the most probable sites for receiving electrons from a nucleophile.
Partial Atomic ChargesPositive charges on carbonyl carbons; negative charges on carbonyl oxygens and amide nitrogen.Quantifies the polarity of bonds and the electrophilicity/nucleophilicity of atoms.

Kinetic Modeling and Rate Coefficient Predictions for Gas-Phase and Solution-Phase Reactions

Kinetic modeling aims to predict the rate at which a chemical reaction occurs. By combining results from quantum chemical calculations (potential energy surfaces) with statistical mechanics frameworks like Transition State Theory (TST), it is possible to predict rate coefficients for elementary reaction steps. researchgate.net

While specific kinetic models for reactions involving this compound are not documented, the methodology for their development is well-established. researchgate.net

Methodology for Kinetic Modeling:

Potential Energy Surface (PES) Calculation: High-level quantum chemistry methods would be used to calculate the energies of reactants, products, intermediates, and transition states for reactions of interest (e.g., its synthesis or decomposition). figshare.com

Rate Coefficient Calculation: Using the calculated barrier heights and vibrational frequencies, TST would be applied to compute the rate coefficients (k) as a function of temperature. researchgate.net

Mechanism Construction: For complex processes like decomposition, a detailed kinetic mechanism consisting of all plausible elementary reactions would be assembled. researchgate.net

Such models could predict the rate of formation of this compound under various conditions or its stability and decomposition pathways in different environments (gas-phase or in solution). For instance, a theoretical study could determine the temperature-dependent rate constants for its hydrolysis back to N-ethylethanolamine and formic acid.

Components of a Theoretical Kinetic Model
ComponentPurposeRequired Computational Data
Reactants, Products, IntermediatesDefine the start, end, and intermediate points of the reaction pathway.Optimized geometries and vibrational frequencies.
Transition StatesDefine the energy barriers for each reaction step.Optimized TS geometries, vibrational frequencies, and the imaginary frequency corresponding to the reaction coordinate.
Rate Theory (e.g., TST)Calculate the rate coefficient from the computed energetic and structural data.Activation energy (ΔE‡), partition functions.

Advanced Spectroscopic Characterization of 2 Ethyl Formyl Amino Ethyl Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucubration (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of 2-[Ethyl(formyl)amino]ethyl formate (B1220265) in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can confirm the connectivity and electronic environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their electronic state, and their proximity to neighboring protons. The spectrum is expected to show distinct signals for the ethyl group protons, the ethylene (B1197577) bridge protons, and the two formate protons. Due to restricted rotation around the amide C-N bond, it is common to observe two distinct sets of signals for the formyl proton and the groups attached to the nitrogen, representing the E and Z rotamers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the two carbonyl carbons (one for the amide and one for the ester), the carbons of the ethyl group, and the carbons of the ethylene bridge. The presence of conformational isomers can also lead to a doubling of peaks in the ¹³C spectrum.

Below are the predicted NMR data based on the structure of 2-[Ethyl(formyl)amino]ethyl formate.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS). The presence of rotamers may cause splitting or duplication of signals, particularly for nuclei near the amide bond.

¹H NMR Data ¹³C NMR Data
Assignment Predicted δ (ppm), Multiplicity Assignment Predicted δ (ppm)
H-C(=O) (formate)8.0-8.2, sC=O (formate)160-163
H-C(=O) (formamide)8.0-8.2, sC=O (formamide)162-165
-N-CH₂-CH₂-O-4.2-4.4, t-N-CH₂-CH₂-O-62-65
-N-CH₂-CH₂-O-3.5-3.7, t-N-CH₂-CH₂-O-45-50 (Z), 39-44 (E)
-N-CH₂-CH₃3.3-3.5, q-N-CH₂-CH₃40-45 (Z), 35-40 (E)
-N-CH₂-CH₃1.1-1.3, t-N-CH₂-CH₃12-15

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber than the amide C=O stretch. Other key signals include C-H stretching of the alkyl groups, and C-O and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible, non-polar bonds often produce stronger signals in Raman than in IR spectra. This can be useful for analyzing the C-C backbone and symmetric C-H vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are given in reciprocal centimeters (cm⁻¹). These are typical ranges and can be influenced by the molecular environment and phase.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H StretchAlkyl (CH₂, CH₃)2850-3000Medium-Strong
C=O StretchEster1720-1740Strong
C=O StretchAmide (Amide I band)1650-1680Strong
C-O StretchEster1150-1250Strong
C-N StretchAmine1020-1250Medium

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers clues to the molecule's structure.

The molecular formula of this compound is C₆H₁₁NO₃, corresponding to a molecular weight of approximately 145.16 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 145. The molecule contains one nitrogen atom, consistent with the "nitrogen rule" which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu

Ester Cleavage: Fragmentation next to the ester carbonyl group can result in the loss of the alkoxy group (-OCH₂CH₂N(CHO)CH₂CH₃) or other characteristic ester fragments. libretexts.orgdocbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
145[C₆H₁₁NO₃]⁺Molecular Ion (M⁺)
116[C₅H₁₀NO₂]⁺Loss of ethyl radical (•CH₂CH₃)
100[C₄H₆NO₂]⁺Loss of formate radical (•OCHO)
86[C₄H₈NO]⁺Alpha-cleavage, loss of •CH₂OCHO
72[C₃H₆NO]⁺Alpha-cleavage, loss of •CH₂CH₂OCHO
45[CHO₂]⁺Formate cation

Spectroscopic Techniques for Analyzing Conformational Isomers in Different Phases

The structural flexibility of this compound allows for the existence of multiple conformational isomers (conformers). The primary sources of this isomerism are the rotation around the O=C-O-C bond of the ester and the C-N amide bond. Studies on related molecules like ethyl formate have identified different conformers, such as cis and trans orientations of the ester group. researchgate.net

In the gas phase, high-resolution spectroscopic techniques are particularly powerful for distinguishing between conformers.

Microwave Spectroscopy: This technique can provide highly accurate rotational constants for different conformers. By comparing experimental rotational constants with those predicted from quantum chemical calculations, the specific geometric structure of each observed conformer can be determined. This has been successfully applied to study the conformers of molecules like 2-ethylfuran. nih.gov The low barriers to rotation may allow for the observation of multiple conformers even in a supersonic expansion. researchgate.net

In the condensed phase (solution), NMR spectroscopy is the primary tool.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can detect through-space interactions between protons that are close to each other. The presence or absence of specific NOE cross-peaks can provide direct evidence for the relative orientation of different parts of the molecule, helping to identify the predominant conformer in solution. mdpi.com Temperature-dependent NMR studies can also provide information on the energy barriers between different conformers.

The analysis of these isomers is crucial as the conformational state can influence the molecule's physical and chemical properties.

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